molecular formula C13H18O3 B181239 2-[2-(Sec-butyl)phenoxy]propanoic acid CAS No. 887029-70-1

2-[2-(Sec-butyl)phenoxy]propanoic acid

Cat. No.: B181239
CAS No.: 887029-70-1
M. Wt: 222.28 g/mol
InChI Key: RVCUDPXOVJSAHP-UHFFFAOYSA-N
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Description

2-[2-(Sec-butyl)phenoxy]propanoic acid is a chemical compound of interest in agricultural chemistry research, particularly in the development and study of synthetic herbicides. It belongs to the general class of phenoxypropanoic acids, a group known to include compounds that act as acetyl-CoA carboxylase (ACCase) inhibitors . ACCase is a crucial enzyme in the biosynthesis of lipids in plants, and its inhibition disrupts fatty acid production, leading to the cessation of plant growth . Researchers investigate such compounds to understand their selectivity and efficacy, especially against grass weeds in broad-leaved crops . The structural features of this acid, including the chiral center and the sec-butylphenoxy moiety, make it a valuable scaffold for studying structure-activity relationships (SAR). Investigations focus on how variations in the aromatic substitution and the alkyl chain influence herbicidal activity and metabolic fate in plants . The primary research value of this compound lies in its use as a key intermediate for the synthesis and profiling of novel ACCase inhibitors, contributing to the ongoing effort to manage weed resistance . This product is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCUDPXOVJSAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586412
Record name 2-[2-(Butan-2-yl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-70-1
Record name 2-[2-(Butan-2-yl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Enantiomeric Research of 2 2 Sec Butyl Phenoxy Propanoic Acid

Enantiomer-Specific Biological Interactions and Selectivity

For the broader class of 2-aryloxypropanoic acid herbicides, it is well-established that biological activity is often highly enantiomer-specific. Typically, only one of the enantiomers, usually the (R)-enantiomer, exhibits significant herbicidal activity. This selectivity arises from the specific interactions between the chiral herbicide and its target enzyme in the plant, often acetyl-CoA carboxylase (ACCase). The three-dimensional structure of the binding site on the enzyme accommodates one enantiomer far more effectively than the other, leading to a significant difference in their inhibitory action.

Table 1: Postulated Enantiomer-Specific Activity of 2-[2-(sec-butyl)phenoxy]propanoic Acid (Based on Class Trends)

EnantiomerPostulated Biological ActivityBasis for Postulation
(R)-2-[2-(sec-butyl)phenoxy]propanoic acidPotentially high herbicidal activityGeneral trend for 2-aryloxypropanoic acid herbicides
(S)-2-[2-(sec-butyl)phenoxy]propanoic acidPotentially low or no herbicidal activityGeneral trend for 2-aryloxypropanoic acid herbicides

Chiral Inversion and Racemization Processes

Chiral inversion is a process where one enantiomer is converted into its mirror image. In the context of 2-aryloxypropanoic acids, this phenomenon can have significant biological and environmental implications. For the related class of 2-arylpropionic acids (profens), unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer is a well-documented metabolic process in mammals. This inversion is mediated by enzymes and involves the formation of a coenzyme A thioester.

In the environment, microbial activity can also lead to the chiral inversion of some phenoxypropanoic acids. However, the extent and direction of this inversion can be species- and condition-dependent. Racemization, the conversion of an enantiomerically pure or enriched mixture into a 1:1 mixture of both enantiomers, can also occur under certain chemical conditions, such as in the presence of strong bases or high temperatures, though this is less common under typical environmental conditions.

Specific studies on the chiral inversion or racemization of this compound have not been identified in the reviewed literature. Therefore, it is unknown whether this specific compound undergoes such transformations in biological systems or the environment.

Methodologies for Enantiomeric Resolution and Purity Assessment in Research

The separation and analysis of the enantiomers of 2-aryloxypropanoic acids are crucial for studying their individual properties. Several analytical techniques have been successfully employed for the enantiomeric resolution and purity assessment of this class of compounds.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For aryloxyphenoxypropanoic acids, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins (e.g., α1-acid glycoprotein) have proven effective. nih.gov The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: This technique offers high resolution and sensitivity for the analysis of volatile derivatives of chiral compounds. The carboxylic acid group of this compound would typically be derivatized (e.g., esterified) before analysis on a chiral GC column.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation. It utilizes a chiral selector added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated based on their different electrophoretic mobilities. Cyclodextrins are commonly used as chiral selectors for the separation of 2-aryloxypropanoic acids. nih.gov

Table 2: Common Methodologies for Enantiomeric Analysis of 2-Aryloxypropanoic Acids

MethodologyPrincipleCommon Chiral Selector/Stationary Phase
Chiral HPLCDifferential interaction with a chiral stationary phasePolysaccharide-based CSPs, Protein-based CSPs
Chiral GC-MSSeparation on a chiral capillary column after derivatizationCyclodextrin-based chiral columns
Chiral CEFormation of transient diastereomeric complexes with a chiral selector in the electrolyteCyclodextrins (e.g., hydroxypropyl-β-cyclodextrin)

While these methods are generally applicable to the class of 2-aryloxypropanoic acids, specific validated methods for the enantiomeric resolution and purity assessment of this compound would need to be developed and optimized.

Mechanistic Elucidation of Biological and Environmental Interactions of Phenoxypropanoic Acids

Molecular Targets and Receptor Interactions (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Phenoxypropanoic acids are recognized for their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular differentiation. jst.go.jpnih.govnih.gov There are three main subtypes of PPARs: α, γ, and δ (also known as β/δ), each with distinct tissue distributions and functions. jst.go.jpiucr.org Phenylpropanoic acid derivatives have been extensively studied as ligands for these receptors. nih.goviucr.orgnih.gov

The interaction between phenoxypropanoic acids and PPARs occurs within the receptor's ligand-binding domain (LBD), a specialized pocket that accommodates these molecules. The binding of a ligand to the LBD is a critical step that initiates a cascade of molecular events leading to changes in gene expression.

Structurally, the LBD of PPARs is characterized by a "Y-shaped" pocket with three distinct arms. researchgate.net Phenylpropanoic acid derivatives typically bind in a manner where different parts of the molecule occupy these arms. researchgate.net The carboxylic acid group of the ligand forms important hydrogen bonds with amino acid residues within the LBD, anchoring the molecule in place. jst.go.jp The remainder of the molecule, including the phenoxy and alkyl groups, engages in hydrophobic interactions with other amino acid residues lining the pocket. jst.go.jp

The binding of a ligand induces significant conformational changes in the LBD. nih.gov Research on various phenylpropanoic acid-type ligands has shown that they can bind to the LBD in different conformations depending on the specific PPAR subtype (α, γ, or δ). nih.gov This flexibility in binding suggests that the ligand-binding pockets of PPARs have multiple points of interaction that can accommodate a range of structurally similar ligands. nih.gov This induced-fit mechanism is crucial for the activation of the receptor. Upon ligand binding, a region of the LBD known as the activation function-2 (AF-2) helix undergoes a conformational shift, which is a hallmark of receptor activation. jst.go.jp This change in conformation creates a surface for the recruitment of coactivator proteins.

Table 1: Key Aspects of Ligand-Binding Domain Interactions of Phenylpropanoic Acids with PPARs

Feature Description References
Binding Site Y-shaped ligand-binding pocket within the Ligand-Binding Domain (LBD). researchgate.net
Key Interactions Hydrogen bonds between the ligand's carboxylic acid and LBD amino acids; hydrophobic interactions with the remainder of the ligand. jst.go.jp
Conformational Changes Ligand binding induces an "induced-fit" conformational change in the LBD, particularly in the AF-2 helix. jst.go.jpnih.gov
Subtype Specificity The conformation of the bound ligand can vary between different PPAR subtypes (α, γ, δ). nih.gov
Coactivator Recruitment The conformational change upon ligand binding facilitates the recruitment of coactivator proteins. jst.go.jp

The binding of a phenoxypropanoic acid ligand to a PPAR is the initial trigger for a series of events that culminate in the transcriptional activation of target genes. PPARs function as ligand-dependent transcription factors. jst.go.jpnih.govnih.gov

Upon ligand binding and the subsequent conformational change, the PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov

The binding of the PPAR-RXR heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the assembly of the transcriptional machinery. This complex process ultimately leads to an increase in the transcription of genes that contain PPREs in their regulatory regions. nih.gov The specific genes that are activated depend on the PPAR subtype and the cellular context. For instance, fibrates, a class of drugs that includes phenoxypropanoic acid derivatives, are known to activate PPARα, leading to the altered transcription of genes that control lipoprotein metabolism. nih.govnih.gov The activation of PPARs can also be modulated by other signaling pathways, such as the protein kinase A (PKA) pathway, which can enhance PPAR activity. nih.gov

Enzyme Inhibition Mechanisms (e.g., Acetyl-CoA Carboxylase (ACCase) in Plants)

Aryloxyphenoxypropionate herbicides, the chemical class to which 2-[2-(sec-butyl)phenoxy]propanoic acid belongs, are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. scielo.brucanr.eduscielo.br ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. ucanr.edufrontiersin.org

The inhibition of ACCase disrupts the production of malonyl-CoA, a vital building block for the synthesis of fatty acids. frontiersin.org Fatty acids are essential components of cell membranes and are crucial for the growth and integrity of plant cells. scielo.br By blocking fatty acid synthesis, these herbicides ultimately lead to the breakdown of cell membranes, leakage of cellular contents, and cell death, particularly in the rapidly growing meristematic tissues of the plant. scielo.br

The selectivity of these herbicides is due to differences in the structure of ACCase between susceptible grasses (monocots) and broadleaf plants (dicots). scielo.br The ACCase in most grasses is of a homomeric (eukaryotic) form that is sensitive to these inhibitors, while the ACCase in most broadleaf plants is of a heteromeric (prokaryotic) form that is resistant. scielo.br The herbicides bind to the carboxyltransferase (CT) domain of the sensitive ACCase, preventing it from carrying out its catalytic function. frontiersin.org

Cellular and Subcellular Mechanistic Pathways (e.g., impact on cell membrane integrity, reactive oxygen species metabolism in fungi)

Beyond their primary mode of action in plants, phenoxypropanoic acids and related compounds can exert toxic effects on other organisms, such as fungi, through various cellular and subcellular pathways.

One significant mechanism is the induction of oxidative stress, which leads to a loss of cell membrane integrity. scielo.brsdiarticle3.com The herbicidal activity of aryloxyphenoxypropionates can involve the generation of reactive oxygen species (ROS). sdiarticle3.comnih.gov ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. An excess of ROS can lead to lipid peroxidation, a process that degrades the lipids in cell membranes, compromising their structure and function. This loss of membrane integrity results in the leakage of cellular contents and ultimately cell death. scielo.br

In fungi, some herbicides have been shown to have fungicidal properties. nih.govacs.org For example, a commercial formulation of quizalofop-ethyl, an aryloxyphenoxypropionate herbicide, has been found to inhibit the growth of the fungus Trichoderma viride. nih.gov The generation of ROS is a known mechanism by which some antifungal compounds exert their effects, leading to oxidative damage and programmed cell death in fungal cells. mdpi.com Exposure of fungi to certain chemicals can lead to an increase in ROS production. nih.gov This can be a primary consequence of the chemical's action or a secondary effect of the stress induced. nih.gov

Dehalogenation and Biotransformation Pathways in Environmental Systems

In the environment, phenoxypropanoic acid herbicides undergo transformation and degradation through various biotic and abiotic processes. A key initial step for many aryloxyphenoxypropionate herbicides that are formulated as esters is the rapid hydrolysis to their corresponding carboxylic acids. sdiarticle3.comacs.orgnih.gov For example, diclofop-methyl (B104173) is quickly hydrolyzed to diclofop (B164953) acid in soil. acs.orgnih.gov

These acidic metabolites are generally more mobile and are the primary form subject to further degradation.

The breakdown of phenoxypropanoic acid herbicides in the environment is primarily driven by microbial activity. acs.org Soil microorganisms play a crucial role in the degradation of these compounds, breaking them down into simpler, less toxic substances.

The degradation can be enantioselective, meaning that one enantiomer (stereoisomer) of the herbicide is degraded more rapidly than the other. For instance, in the case of diclofop, the S-(-)-enantiomer has been observed to be preferentially degraded in soil, leading to an enrichment of the R-(+)-enantiomer. acs.orgnih.gov

Microbial communities, often consisting of several different species working in synergy, are capable of utilizing these herbicides as a source of carbon and energy. nih.govasm.org For example, a community of bacteria including Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter species was found to degrade the herbicide mecoprop (B166265). nih.gov Similarly, Corynebacterium sp. Z-1 has been shown to efficiently degrade multiple aryloxyphenoxypropionate herbicides. acs.org The degradation pathways often involve the cleavage of the ether bond and the breakdown of the aromatic rings. mdpi.com The specific degradation pathway can vary depending on the microbial species and environmental conditions. mdpi.com

Table 2: Common Degradation Steps for Aryloxyphenoxypropionate Herbicides in the Environment

Degradation Step Description Key Organisms/Processes References
Ester Hydrolysis Rapid conversion of the ester form of the herbicide to its corresponding carboxylic acid. Abiotic and biotic processes in soil and plants. sdiarticle3.comacs.orgnih.gov
Enantioselective Degradation Preferential degradation of one stereoisomer over the other. Soil microorganisms. acs.orgnih.gov
Microbial Mineralization Breakdown of the herbicide molecule by microbial communities, which use it as a carbon source. Pseudomonas, Alcaligenes, Corynebacterium spp., and other soil bacteria. nih.govasm.orgacs.org
Ether Bond Cleavage A common step in the breakdown of the phenoxypropanoic acid structure. Microbial enzymes. mdpi.com

Photodegradation Mechanisms in Aquatic Environments

The photodegradation of phenoxypropanoic acids in aquatic environments is a significant pathway for their dissipation. This process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: This involves the direct absorption of solar radiation by the phenoxypropanoic acid molecule, leading to its excitation and subsequent chemical transformation. The aromatic ring and the phenoxy ether linkage are the principal chromophores that absorb light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of light energy, the molecule can undergo various reactions, including cleavage of the ether bond, decarboxylation of the propanoic acid side chain, and hydroxylation of the aromatic ring. The specific transformation products will depend on the exact chemical structure and the wavelength of the incident light.

Indirect Photolysis: In natural waters, indirect photolysis often plays a more significant role in the degradation of phenoxypropanoic acids. This process is mediated by photosensitizing substances present in the water, such as dissolved organic matter (DOM), nitrate (B79036) ions, and iron species. These sensitizers absorb sunlight and generate highly reactive transient species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These reactive species can then attack the phenoxypropanoic acid molecule, initiating a cascade of oxidative reactions. The reaction with hydroxyl radicals is typically the most important indirect photodegradation pathway, leading to the formation of hydroxylated and other oxidized byproducts.

Research on related aryloxyphenoxypropionate herbicides, such as fenoxaprop-p-ethyl (B1329639) and diclofop-methyl, has shown that photodegradation can lead to the formation of various transformation products through cleavage of the ether linkage and modifications to the aromatic rings. While specific products for this compound have not been documented, analogous degradation pathways are expected.

Hydrolysis and Other Abiotic Transformations

Hydrolysis is another critical abiotic transformation process for many phenoxypropanoic acid herbicides, particularly for those formulated as esters. While this compound is itself an acid, many herbicides in this class are applied as ester prodrugs (e.g., ethyl or methyl esters) to enhance their uptake by plants.

These ester forms can undergo hydrolysis in aquatic environments to yield the corresponding parent carboxylic acid, which is often the herbicidally active form. This reaction can be catalyzed by acids or bases, and its rate is highly dependent on the pH of the water. Generally, hydrolysis is faster under alkaline conditions (base-catalyzed) than in neutral or acidic waters.

The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by a water molecule. For base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

For this compound, which is already in its acid form, hydrolysis of the propanoic acid moiety itself is not a primary degradation pathway under typical environmental conditions. The ether linkage in phenoxypropanoic acids is generally stable to hydrolysis. However, other abiotic transformations, such as reactions with naturally occurring nucleophiles or minerals in the water column and sediment, could potentially contribute to its degradation, although these processes are generally considered to be slower than photodegradation and biodegradation.

Structure Activity Relationship Sar Studies of Phenoxypropanoic Acid Derivatives

Impact of Aromatic Substitution Patterns on Biological Efficacy and Selectivity

The nature, position, and size of substituents on the aromatic (phenoxy) ring play a pivotal role in determining the biological activity and selectivity of phenoxypropanoic acid derivatives. Research has shown that modifications to this part of the molecule can significantly alter its interaction with biological targets, such as enzymes or receptors. mdpi.comnih.gov

For instance, in the context of herbicidal activity, the substitution pattern on the phenyl ring is a key determinant of efficacy against different weed species. nih.govnih.gov Studies on related herbicidal compounds, such as 2-(4-aryloxyphenoxy)propionamides, have demonstrated that the type and position of substituents on the distal aryl ring significantly affect their inhibitory action on acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. jlu.edu.cn The introduction of specific groups, like trifluoromethyl, can be crucial for potent activity. nih.govnih.gov

In the realm of medicinal chemistry, SAR studies on substituted phenylpropanoic acid derivatives as activators of peroxisome proliferator-activated receptors (PPARs) have revealed that substituents on the distal hydrophobic tail part of the molecule are key in determining the potency and selectivity of PPAR subtype transactivation. nih.gov For example, the introduction of polar functionalities at specific positions on a biphenyl ring system was explored to decrease lipophilicity and mitigate cytotoxicity issues. nih.gov These studies underscore the principle that the electronic and steric properties of aromatic substituents are critical for optimizing the binding affinity and selectivity of the molecule for its target protein. nih.govnih.gov

A shift in the position of a substituent can dramatically alter activity. For example, in a series of 2-phenoxybenzamides, moving a substituent from the ortho to the meta or para position on an aniline ring significantly changed the antiplasmodial activity. mdpi.com The para-substituted analogue showed the highest activity, highlighting the precise spatial arrangement required for optimal interaction with the biological target. mdpi.com

Table 1: Effect of Aromatic Substitution on Biological Activity of Phenoxypropanoic Acid Analogs
Compound SeriesSubstitution PatternKey FindingPrimary ApplicationReference
2-PhenoxybenzamidesShift of N-Boc piperazinyl substituent from ortho to meta and para positions.The para-substituted derivative exhibited the highest antiplasmodial activity.Antimalarial mdpi.com
Phenylpropanoic Acid DerivativesSubstituents on the distal hydrophobic tail.Plays a key role in determining the potency and selectivity for PPAR subtypes.Metabolic Disorders nih.gov
Benzothiazol-2-one DerivativesTrifluoromethyl group at the 5-position of a pyridine ring.Essential for potent herbicidal activity.Herbicide nih.govnih.gov
Phenylpropanoic Acid GPR40 AgonistsIntroduction of polar functionalities at the biphenyl 4'-position.Improved cytotoxicity profiles and favorable pharmacokinetic properties.Diabetes nih.gov

Role of the Propanoic Acid Moiety and its Stereochemistry in Molecular Recognition

The propanoic acid moiety is a critical pharmacophore for many biologically active phenoxypropanoic acid derivatives. The carboxylic acid group is often essential for activity, as it can participate in crucial interactions, such as hydrogen bonding or forming a salt bridge with amino acid residues in the binding site of a target protein. drugdesign.org Esterification of the carboxylic acid, for instance, frequently leads to a complete loss of biological activity, confirming the importance of the free acid group for molecular recognition. drugdesign.org

Furthermore, the propanoic acid moiety contains a chiral center at the alpha-carbon, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). Stereochemistry plays a pivotal role in biological activity because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, one enantiomer often exhibits significantly higher potency than the other. mdpi.comresearchgate.net

For many aryloxyphenoxypropionate herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer. This stereoselectivity is a hallmark of their mechanism of action, which involves the specific inhibition of the ACCase enzyme.

In the context of PPAR agonists, a "normal" stereochemistry-activity relationship is often observed where the (S)-enantiomer is more potent than the (R)-enantiomer. nih.gov However, intriguing reversals of this relationship have been discovered. For certain α-substituted phenylpropanoic acids, such as α-benzyl derivatives, the (R)-enantiomer was found to be a more potent PPARγ agonist than the (S)-enantiomer. nih.govnih.gov Further studies suggested that the presence of a branched carbon atom at the β-position relative to the carboxyl group is a critical determinant for this reversed stereochemistry-activity relationship. nih.gov This highlights that subtle changes in the substitution at the α-position can fundamentally alter how the enantiomers interact with the receptor's binding pocket. nih.gov

Table 2: Influence of Stereochemistry on the Activity of Phenoxypropanoic Acid Derivatives
Compound ClassTargetGeneral StereoselectivityKey FindingReference
Aryloxyphenoxypropionate HerbicidesACCase Enzyme(R)-enantiomer is more activeStereospecific interaction with the enzyme active site is required for herbicidal action.
α-Ethylphenylpropanoic Acid PPAR AgonistsPPARγ(S)-enantiomer is more potentRepresents the 'normal' stereochemistry-activity relationship for this class. nih.gov
α-Benzylphenylpropanoic Acid PPAR AgonistsPPARγ(R)-enantiomer is more potentDemonstrates a reversal of the typical stereochemistry-activity relationship. nih.gov
α-Cyclohexylmethylphenylpropanoic Acid PPAR AgonistsPPARγ(R)-enantiomer is more potentThe presence of a branched carbon at the β-position appears critical for the reversed stereoselectivity. nih.gov

Influence of Linker Region Modifications on Activity Profiles

The ether oxygen that links the phenoxy ring to the propanoic acid head group is another key site for structural modification in SAR studies. While this ether linkage is common, replacing it with other chemical groups can have a profound impact on the compound's activity, stability, and pharmacokinetic properties. nih.govmdpi.com

Studies have explored replacing the ether moiety with bioisosteres such as acetylene, ethylene, propyl, or nitrogen-derived linkers. nih.gov In a series of phenylpropanoic acid derivatives targeting PPARα/γ, replacing the ether with a propylene or propyl linker resulted in compounds with robust plasma glucose-lowering activity in animal models of type 2 diabetes. nih.gov This indicates that the precise geometry and flexibility imparted by the linker are crucial for optimal receptor activation. The length and nature of the linker can influence the relative orientation of the aromatic ring and the acidic head group, which in turn affects how the molecule fits into the ligand-binding pocket of its target. mdpi.com

In the development of antibody-drug conjugates (ADCs), the linker's stability is paramount. Peptide linkers, for example, are designed to be stable in plasma but cleaved by specific enzymes within target cells. researchgate.net Modifications to these linkers, such as substituting amino acids or altering the spacer, are performed to fine-tune this stability and cleavage profile, thereby improving the therapeutic index. researchgate.netresearchgate.net Similarly, in vancomycin conjugates, linker modification and PEGylation have been shown to significantly influence both antimicrobial potential and pharmacokinetics, demonstrating that even slight changes can lead to substantial differences in biological activity and distribution. mdpi.com

Computational Chemistry and Molecular Modeling in SAR Prediction

In modern drug and herbicide discovery, computational chemistry and molecular modeling have become indispensable tools for understanding and predicting Structure-Activity Relationships. nih.govpatsnap.com These in silico methods allow researchers to visualize the three-dimensional interactions between a ligand, like 2-[2-(sec-butyl)phenoxy]propanoic acid, and its biological target at an atomic level, providing insights that can guide the synthesis of new, improved derivatives. researchgate.netmdpi.com

Molecular Docking is a widely used technique to predict the preferred binding orientation of a molecule to its target protein. nih.gov By simulating the binding process, docking can help explain why certain structural features lead to higher activity. For instance, docking studies have been used to rationalize the reversed stereochemistry-activity relationship in some PPARγ agonists, showing how the (R)-enantiomer can form more favorable interactions within the binding pocket compared to the (S)-enantiomer. nih.gov Docking can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, size), QSAR models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. patsnap.com This approach has been successfully applied to various classes of compounds, including phenoxypropanoic acids, to build predictive models of their biological activity. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms over time under physiological conditions. patsnap.commdpi.com MD simulations can confirm the stability of binding modes predicted by docking and provide insights into the flexibility of both the ligand and the protein, which can be crucial for understanding the binding mechanism. nih.gov

Together, these computational approaches provide a powerful platform for rational drug design, enabling the efficient analysis of SAR and the optimization of lead compounds by predicting the effects of structural modifications before they are synthesized in the lab. nih.govnih.gov

Environmental Fate and Biogeochemical Cycling of Phenoxypropanoic Acids

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The movement and availability of phenoxypropanoic acids in the environment are significantly influenced by their sorption and desorption characteristics in soil and sediment. These processes are controlled by a combination of the chemical's properties and the composition of the soil or sediment.

Key factors influencing the sorption of phenoxy herbicides include soil organic matter content, the type and amount of clay minerals, pH, and the presence of iron oxides. researchgate.netresearchgate.net For instance, studies on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), a related phenoxyalkanoic acid, have shown that soil organic matter and iron oxides are primary sorbents. researchgate.net The sorption of 2,4-D has been found to be higher in soils with greater organic matter content. researchgate.netscialert.net Specifically, clay loam soils, which typically have higher organic matter, exhibit greater adsorption of 2,4-D compared to clay soils. scialert.net

The pH of the soil is another critical factor. As weak organic acids, the sorption of phenoxy herbicides is pH-dependent. researchgate.net At lower pH values, these compounds are more likely to be in their non-ionized form, which increases their sorption to soil organic matter. scialert.net The removal of organic matter from soils has been shown to significantly decrease the sorption of 2,4-D, highlighting the crucial role of organic components in retaining these herbicides. researchgate.net

The strength of sorption is often quantified by the soil-water distribution coefficient (Kd) or the Freundlich sorption coefficient (Kf). For 2,4-D, Kd values have been observed to range widely, from 1.35 to 35.26, and Kf values from 2.70 to 42.04, depending on the soil type. researchgate.net Peat soils, with their high organic content, exhibit the highest sorption. researchgate.net

Desorption, the release of sorbed chemicals back into the soil solution, is also a critical process. Hysteresis, where desorption is not simply the reverse of sorption, is commonly observed. In studies with volcanic ash-derived soils, soils with both the highest and lowest organic carbon content showed the highest hysteresis for 2,4-D. mdpi.com This suggests a complex interaction where some of the herbicide becomes strongly bound or entrapped within the soil matrix.

Table 1: Freundlich Sorption Coefficients (Kf) of 2,4-D in Various Soil Types

Soil TypeKf (µg^(1-1/n) mL^(1/n) g⁻¹)Reference
Peat42.04 researchgate.net
Clay LoamHigher than clay scialert.net
Rengam (Ultisol)2.70 researchgate.net
Andisols1.1 - 24.1 mdpi.com

This table is interactive. Click on the headers to sort the data.

Leaching Potential and Transport Mechanisms in Aquatic Systems

The potential for phenoxypropanoic acids to move from soil into groundwater or surface water is largely determined by their sorption characteristics and persistence in the soil. Compounds with low sorption coefficients are more mobile and have a higher leaching potential. mdpi.com

Due to its relatively low sorption in many soil types, 2,4-D has been frequently detected in rivers and streams. researchgate.netnih.gov The anionic form of 2,4-D is the most common form in natural waters. wfduk.org Its movement into aquatic systems is a significant concern for potential water contamination. mdpi.com

The transport of these herbicides is influenced by both the chemical properties of the compound and the physical and chemical properties of the soil. In volcanic ash-derived soils, the transport of 2,4-D was found to be controlled by external mass transfer and diffusion into organic matter. mdpi.com The soil's iron and aluminum oxide content, as well as its texture, also play a role in the movement of these ionizable herbicides. mdpi.com

Aerobic and Anaerobic Biodegradation Kinetics and Pathways

Biodegradation is a primary mechanism for the dissipation of phenoxypropanoic acids in the environment. This process is carried out by microorganisms that use the herbicide as a source of carbon and energy.

Enantiomer-Specific Degradation Rates in Microbial Systems

Many phenoxypropanoic acids are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Microbes often exhibit stereoselectivity, preferentially degrading one enantiomer over the other.

For example, a consortium of bacteria including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of the herbicide mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid], leaving the (S)-(-)-enantiomer unaffected. researchgate.net In contrast, the bacterium Sphingomonas herbicidovorans can degrade both enantiomers of mecoprop, but at different rates, with the (S)-enantiomer disappearing much more rapidly than the (R)-enantiomer. researchgate.net This suggests the presence of specific enzymes for the degradation of each enantiomer. researchgate.net Resting cells of S. herbicidovorans grown on the (S)-enantiomer were able to degrade the (S)-form but not the (R)-form, and vice versa, further supporting the concept of enantiomer-specific enzymes. researchgate.net

Microbial Consortia and Degradation Efficiency

The degradation of phenoxypropanoic acids is often more efficient when carried out by a community of different microbial species, known as a consortium. In the case of mecoprop degradation, a consortium of three different bacteria was initially required to utilize the herbicide as a growth substrate. researchgate.net While one member of the consortium, Alcaligenes denitrificans, was eventually able to degrade mecoprop on its own after a prolonged period, the initial degradation was a collaborative effort. researchgate.net This microbial community was also capable of degrading other related herbicides like 2,4-D and 2-phenoxypropionic acid. researchgate.net

Phototransformation Pathways in Environmental Compartments

Phototransformation, or degradation by sunlight, is another potential pathway for the breakdown of phenoxypropanoic acids in the environment, particularly in surface waters and on soil surfaces. While specific research on the phototransformation of 2-[2-(sec-butyl)phenoxy]propanoic acid is limited, studies on related compounds like 2,4-D indicate that it degrades moderately rapidly in water. wfduk.org The process and products of phototransformation would depend on the specific chemical structure and environmental conditions.

Isotope Fractionation Studies for In-Situ Biodegradation Assessment

Stable isotope fractionation analysis is a powerful tool for tracking the biodegradation of contaminants in the environment. This technique relies on the principle that during a biochemical reaction, molecules containing lighter isotopes react slightly faster than those with heavier isotopes. As a result, the remaining undegraded contaminant becomes enriched in the heavier isotope. By measuring the isotopic composition of the contaminant at a site, it is possible to assess the extent of in-situ biodegradation. While the search did not yield specific studies on isotope fractionation of this compound, this methodology is a well-established approach for assessing the biodegradation of other organic pollutants.

Advanced Analytical Methodologies for Research on Phenoxypropanoic Acids

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 2-[2-(sec-butyl)phenoxy]propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework of a molecule. tib.eu 1D NMR (¹H and ¹³C) helps identify the types and connectivity of protons and carbons, while 2D NMR experiments (like COSY and HSQC) reveal correlations between atoms, confirming the precise structure. tib.eu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and acid, and C-H stretches of the aromatic ring and alkyl groups.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound through the molecular ion peak (M+). docbrown.info The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as specific bonds break to form characteristic fragment ions. docbrown.infonist.gov High-resolution mass spectrometry can provide the exact elemental composition.

Table 3: Summary of Spectroscopic Data for Characterizing Phenoxypropanoic Acids

TechniqueInformation ObtainedKey Features for this compound
¹H NMRProton environment and connectivity.Signals for aromatic protons, the methine proton on the propanoic acid chain, and sec-butyl group protons.
¹³C NMRCarbon skeleton of the molecule.Signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the sec-butyl and propanoic acid moieties.
IR SpectroscopyPresence of functional groups. nih.govBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).
Mass SpectrometryMolecular weight and structural fragments. docbrown.infoMolecular ion peak [M]+ and fragment ions corresponding to the loss of the carboxylic group and cleavage of the ether bond.

Isotopic Analysis in Mechanistic and Environmental Fate Studies

Isotopic analysis, particularly Compound-Specific Isotope Analysis (CSIA), is a powerful tool for investigating the sources, transport, and degradation mechanisms of organic pollutants like phenoxypropanoic acids in the environment. nih.govresearchgate.net This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound. it2isotopes.com

During chemical or biological degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining compound. it2isotopes.com This phenomenon, known as isotopic fractionation, can provide conclusive evidence of degradation. researchgate.net By coupling chromatography (GC or LC) with an Isotope Ratio Mass Spectrometer (IRMS), researchers can track these changes and elucidate transformation pathways in both laboratory and field studies. nih.govresearchgate.net

Table 4: Applications of Isotopic Analysis in Phenoxypropanoic Acid Research

ApplicationPrincipleAnalytical TechniqueInformation Gained
Source ApportionmentDifferent manufacturing processes or starting materials can lead to distinct initial isotopic signatures.GC-IRMS, LC-IRMSIdentification and differentiation of pollution sources in the environment. nih.gov
Degradation Pathway ElucidationIsotopic fractionation patterns are characteristic of specific reaction mechanisms (e.g., hydrolysis, oxidation). researchgate.netGC-IRMS, LC-IRMSEvidence of in-situ biodegradation or chemical transformation. researchgate.net
Quantification of TransformationThe extent of isotopic enrichment in the residual reactant pool correlates with the extent of degradation (Rayleigh equation).GC-IRMS, LC-IRMSEstimation of the degree of contaminant attenuation at a field site.

Advanced Sample Preparation and Extraction Methods for Environmental Matrices

The accurate analysis of this compound in environmental matrices such as soil, water, and sediment requires efficient sample preparation to isolate and concentrate the analyte while removing interfering substances. nih.gov Modern extraction techniques aim to be faster, use less solvent, and be more amenable to automation than traditional methods like liquid-liquid extraction.

Solid-Phase Extraction (SPE) : SPE is a widely used technique where a sample is passed through a solid sorbent that retains the analyte. nih.gov The analyte is later eluted with a small volume of solvent. Mixed-mode stationary phases are increasingly used to handle a wider range of analyte polarities. nih.gov

Solid-Phase Microextraction (SPME) : SPME is a solvent-free method that uses a coated fiber to extract analytes from a sample. nih.gov It combines extraction and preconcentration into a single step. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS approach involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. It is known for its simplicity and high throughput, making it suitable for multi-residue analysis in complex matrices like soil. researchgate.net

Stir Bar Sorptive Extraction (SBSE) : In SBSE, a magnetic stir bar coated with a sorbent phase is used to extract analytes from a liquid sample. nih.gov It offers a high preconcentration factor due to the larger volume of the extraction phase compared to SPME. nih.gov

Table 5: Comparison of Advanced Extraction Methods for Environmental Samples

MethodPrincipleAdvantagesTypical Matrices
Solid-Phase Extraction (SPE)Analyte partitioning between a solid sorbent and a liquid sample. nih.govHigh recovery, good cleanup, widely available sorbents. nih.govWater, Soil extracts
Solid-Phase Microextraction (SPME)Equilibrium extraction using a coated fiber. nih.govSolvent-free, simple, fast, combines extraction and injection. nih.govWater, Air
QuEChERSSalting-out liquid-liquid extraction followed by dispersive SPE cleanup. researchgate.netFast, easy, low solvent use, effective for complex matrices. researchgate.netSoil, Food, Sediment
Stir Bar Sorptive Extraction (SBSE)Analyte sorption onto a coated magnetic stir bar. nih.govHigh enrichment factor, solventless. researchgate.netWater

Theoretical and Computational Studies on 2 2 Sec Butyl Phenoxy Propanoic Acid and Analogues

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of a molecule. nih.gov These calculations can predict the three-dimensional geometry, electron distribution, and orbital energies, which are crucial for understanding the molecule's stability, reactivity, and potential for interaction.

For 2-[2-(sec-butyl)phenoxy]propanoic acid, key properties can be calculated and compared with its simpler analogue, 2-phenoxypropionic acid, to understand the influence of the sec-butyl substituent. The addition of this alkyl group increases the molecule's molecular weight and its lipophilicity, as indicated by a higher calculated LogP value. This suggests potentially different absorption and distribution behavior in biological and environmental systems compared to its parent compound. nih.govnih.gov

Further quantum calculations can elucidate reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Molecular Properties

Property2-Phenoxypropionic AcidThis compound
Molecular Formula C₉H₁₀O₃C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 166.17222.28
Topological Polar Surface Area (Ų) 46.546.5
Calculated LogP (XLogP3) 1.73.4
Note: This table presents data calculated from molecular structures and data available in public databases for comparison. nih.govnih.gov The values for the target compound are illustrative of those that would be obtained through standard computational methods.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This approach is particularly valuable for exploring the dynamic interactions between a ligand, such as this compound, and a biological receptor. nih.gov

Given that derivatives of 2-phenoxypropionic acid are known to have potential as herbicides, a plausible biological target in plants could be an essential enzyme like Acetyl-CoA carboxylase (ACCase). nih.govchemicalbook.comsigmaaldrich.com MD simulations can model how the ligand binds to the active site of this enzyme.

The simulation process typically involves these steps:

Docking: The ligand is first placed into the binding site of the receptor's crystal structure using a molecular docking program.

System Setup: The ligand-receptor complex is placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system, mimicking physiological conditions.

Simulation: The forces on each atom are calculated, and Newton's laws of motion are applied to simulate the system's movement over a set period, often nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, and determine the binding free energy, which indicates the affinity of the ligand for the receptor. This information is critical for understanding the mechanism of action and for designing more potent analogues.

Prediction of Environmental Transformation Pathways using Computational Models

The environmental fate of a chemical is a key consideration, and computational models can predict its persistence and degradation pathways. nih.gov Several expert systems and machine learning models have been developed to forecast the biodegradation of organic compounds in soil and water. researchgate.netwickerlab.org

Prominent among these are knowledge-based systems like the University of Minnesota Pathway Prediction System (UM-PPS) and its successor, enviPath. researchgate.netoup.comnih.gov These tools use a curated set of biotransformation rules derived from experimentally observed metabolic reactions. oup.com When the structure of a query molecule like this compound is input, the system identifies its functional groups and applies relevant rules to predict a series of degradation products, effectively mapping out potential metabolic pathways. researchgate.net

For this compound, a predicted pathway would likely involve several key steps:

Ether Cleavage: A common initial step for phenoxy compounds is the microbial cleavage of the ether bond, yielding 2-sec-butylphenol (B1202637) and propanoic acid.

Side-Chain Oxidation: The propanoic acid side chain can be degraded through beta-oxidation.

Ring Hydroxylation and Cleavage: The aromatic ring of the resulting phenol (B47542) is typically hydroxylated by mono- or dioxygenase enzymes, followed by ring opening, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

Oxidation of the Alkyl Group: The sec-butyl group may also undergo oxidation.

These predictive models help assess a compound's potential for bioremediation and identify possible persistent metabolites that may require further study. nih.gov

In Silico Approaches for Structure-Activity Relationship Elucidation

In silico structure-activity relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key technique used to build mathematical models that link physicochemical properties (descriptors) of a series of compounds to their potency. scielo.br

For this compound and its analogues, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varied substituents. For each analogue, a set of molecular descriptors would be calculated, such as:

Lipophilicity: (e.g., LogP)

Electronic parameters: (e.g., Hammett constants, atomic charges)

Steric parameters: (e.g., molecular volume, surface area)

Topological indices: (describing molecular shape and branching)

These descriptors are then correlated with experimentally measured biological activity (e.g., IC₅₀ for enzyme inhibition) using statistical methods to generate a QSAR equation. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug or herbicide discovery process.

Table 2: Illustrative Data for a Hypothetical QSAR Study of Analogues

Compound Analogue (Substituent at C4 of Phenyl Ring)Molecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)Hypothetical Activity (IC₅₀, µM)
H (Parent) 222.283.4046.515.2
4-Chloro 256.724.1146.58.5
4-Methyl 236.313.8146.512.1
4-Nitro 267.283.4792.425.8
4-Methoxy 252.313.2855.818.4
Note: This table is a hypothetical example created to illustrate the principles of a QSAR study. The activity values are not based on experimental data.

Future Research Directions and Unexplored Avenues for Phenoxypropanoic Acid Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of 2-[2-(sec-butyl)phenoxy]propanoic acid and related compounds has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research will prioritize the development of novel synthetic routes that are not only efficient but also environmentally benign and economically viable.

A primary focus will be the application of biocatalysis . The use of enzymes, such as lipases and oxidoreductases, offers a promising alternative to traditional chemical catalysts. These biocatalysts can operate under mild reaction conditions, exhibit high selectivity (including enantioselectivity for chiral compounds), and reduce the generation of hazardous waste. For instance, enzymatic resolution is a key strategy for producing enantiomerically pure phenoxypropanoic acids, which is crucial as often only one enantiomer possesses the desired biological activity.

Another key area is the adoption of green chemistry principles . This includes the use of renewable starting materials, alternative and safer solvent systems (such as supercritical fluids or aqueous-based systems), and the design of catalytic processes that minimize energy consumption and waste production. Research into phase-transfer catalysis, for example, has shown potential for improving reaction rates and simplifying product separation in the synthesis of related phenoxypropanoic acid derivatives.

Synthetic ApproachKey AdvantagesPotential for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnantioselective synthesis of the active isomer.
Green Chemistry Use of renewable resources, safer solvents, energy efficiencyDevelopment of a more sustainable manufacturing process.
Cascade Reactions Increased efficiency, reduced purification stepsStreamlining the synthesis for improved scalability.

Exploration of New Biological Targets and Pharmacological Profiles

While some phenoxypropanoic acids are known for their herbicidal activity, primarily through the inhibition of acetyl-CoA carboxylase (ACCase), a growing body of evidence suggests that this class of compounds may interact with a wider range of biological targets, opening up new avenues for pharmacological applications.

A significant area of future investigation lies in the interaction of phenoxypropanoic acid derivatives with Peroxisome Proliferator-Activated Receptors (PPARs) . These nuclear receptors are key regulators of lipid and glucose metabolism, and inflammation. Studies have shown that certain phenoxypropanoic acid derivatives can act as dual agonists for PPARα and PPARγ, or as dual agonists for PPARα and PPARδ. This suggests a potential therapeutic role in metabolic disorders such as type 2 diabetes and dyslipidemia. Future research should explore whether this compound or its analogs can modulate PPAR activity and what the downstream pharmacological effects might be.

Another promising area is the exploration of their effects on G-protein coupled receptors (GPCRs) . Some phenylpropanoic acid derivatives have been identified as agonists for GPR40, a receptor involved in insulin secretion. Investigating the interaction of this compound with a broader panel of GPCRs could uncover novel signaling pathways and potential therapeutic applications in a variety of diseases.

Furthermore, a deeper understanding of the interaction with acetyl-CoA carboxylase (ACC) in different organisms could lead to the development of more selective herbicides or even therapeutic agents. ACC is a key enzyme in fatty acid synthesis and has been implicated in various diseases, including cancer and metabolic syndrome.

Biological TargetPotential Pharmacological ProfileFuture Research Focus for this compound
PPARs Antidiabetic, anti-inflammatory, lipid-loweringScreening for agonist or antagonist activity on PPAR subtypes.
GPCRs Modulation of various signaling pathwaysInvestigating binding and functional activity at a range of GPCRs.
ACC Herbicidal, potential for metabolic disease and cancer therapyCharacterizing the selectivity and mechanism of inhibition on different ACC isoforms.

Elucidation of Complex Environmental Biotransformation Networks

A key focus will be on identifying the diverse microbial consortia responsible for the complete mineralization of this compound. Different microbial species may carry out sequential steps in the degradation pathway, and understanding these synergistic relationships is crucial for predicting environmental persistence and developing effective bioremediation strategies.

The characterization of novel biotransformation pathways and metabolites is another important research avenue. Techniques such as high-resolution mass spectrometry will be instrumental in identifying previously unknown intermediates and end-products of microbial degradation. This will provide a more complete picture of the environmental fate of the compound and the potential for the formation of persistent or toxic metabolites.

Furthermore, the influence of environmental factors on biotransformation rates and pathways needs to be systematically investigated. Factors such as soil type, pH, temperature, moisture content, and the presence of other organic compounds can significantly impact the activity and composition of microbial communities, and thus the degradation of phenoxypropanoic acids. The formation of bound residues , where the parent compound or its metabolites become incorporated into soil organic matter, is another area that requires further investigation to fully assess long-term environmental fate.

Research AreaKey ObjectivesMethodological Approaches
Microbial Consortia Identify key microbial players and their interactions.Metagenomics, stable isotope probing.
Novel Pathways & Metabolites Characterize the complete degradation pathway.High-resolution mass spectrometry, NMR spectroscopy.
Environmental Factors Understand the impact of environmental variables on degradation.Microcosm and field studies with varying conditions.
Bound Residues Quantify the formation and bioavailability of bound residues.Isotopic labeling and advanced extraction techniques.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the mechanisms of action and the unintended effects of this compound, future research will increasingly rely on the integration of multiple "omics" technologies. This systems-level approach can provide a holistic view of the molecular responses of organisms to chemical exposure.

Transcriptomics can be used to analyze changes in gene expression in target and non-target organisms upon exposure to the compound. This can help to identify the primary molecular initiating events and the downstream signaling pathways that are affected.

Proteomics will provide insights into the changes in protein expression and post-translational modifications. This can reveal the specific enzymes and other proteins that are directly targeted by the compound or whose activity is altered as a result of the exposure.

Metabolomics will be crucial for characterizing the changes in the metabolic profile of an organism. This can help to identify the biochemical pathways that are disrupted and can provide valuable information on the mode of action and potential biomarkers of exposure or effect.

The true power of these approaches lies in their integration . By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the molecular networks that are perturbed by this compound. This integrated approach will be invaluable for elucidating complex toxicological mechanisms, identifying sensitive biomarkers, and supporting more accurate risk assessments.

Omics TechnologyInformation GainedApplication in Phenoxypropanoic Acid Research
Transcriptomics Changes in gene expression.Identifying pathways affected by the compound.
Proteomics Changes in protein abundance and modifications.Pinpointing direct protein targets and downstream effects.
Metabolomics Alterations in metabolic profiles.Understanding the functional consequences of exposure.
Integrated Omics A systems-level view of molecular responses.Building comprehensive models of the mechanism of action.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-[2-(sec-butyl)phenoxy]propanoic acid, and how can spectral data be validated?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the aromatic and aliphatic proton environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Validation of spectral data can be achieved by cross-referencing with standardized databases such as the NIST Chemistry WebBook , which provides peer-reviewed spectral libraries for analogous propanoic acid derivatives . For structural elucidation, computational tools (e.g., in silico NMR prediction) and comparison with structurally related compounds (e.g., 2-(4-methylphenyl)propanoic acid) are critical .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key parameters include:

  • Reaction conditions : Adjusting temperature (e.g., 80–100°C for ester hydrolysis) and solvent polarity (e.g., ethanol/water mixtures) to favor phenoxypropanoic acid formation .
  • Catalyst selection : Using acid catalysts (e.g., H₂SO₄) for Friedel-Crafts alkylation of the phenoxy precursor .
  • Purification : Employing recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate the product from byproducts like unreacted sec-butylphenol .
    Documentation of reaction kinetics (e.g., via TLC monitoring) and yield optimization through DOE (Design of Experiments) is advised.

Advanced Research Questions

Q. What computational chemistry models can predict the reactivity and solvation effects of this compound in different solvents?

Quantum mechanical methods (e.g., DFT calculations ) can model the compound’s electronic structure, including charge distribution on the phenoxy and propanoic acid moieties, to predict reactivity in nucleophilic or electrophilic environments. QSAR/QSPR models (Quantitative Structure-Activity/Property Relationships) are useful for correlating solvent polarity (e.g., dielectric constant) with solubility and stability . For solvation dynamics, Molecular Dynamics (MD) simulations can visualize hydrogen-bonding interactions in aqueous vs. organic solvents, aiding in solvent selection for reaction design .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in:

  • Experimental design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., IC₅₀ determination methods). Standardizing assays using guidelines from organizations like the FDA or EMA is critical .
  • Compound purity : Impurities (e.g., residual sec-butylphenol) may skew bioactivity results. Rigorous HPLC-MS validation (≥98% purity) is recommended .
  • Data normalization : Use internal controls (e.g., reference compounds like ketoprofen derivatives) to calibrate activity measurements .

Q. What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

  • Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .
  • Microbial biodegradation : Use soil or wastewater microbial consortia in batch reactors, monitoring metabolite formation (e.g., sec-butylphenol) via GC-MS .
  • Computational modeling : Apply EPI Suite or TEST software to predict biodegradability and ecotoxicity endpoints based on structural fragments .

Q. How can the stereochemical influence of the sec-butyl group on biological activity be systematically evaluated?

  • Stereoselective synthesis : Prepare enantiomerically pure forms via chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution .
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of (R)- and (S)-sec-butyl isomers with target proteins (e.g., cyclooxygenase) .
  • In vitro assays : Test enantiomers in cell-based models (e.g., COX-1/COX-2 inhibition) to correlate stereochemistry with potency .

Data-Driven Research Questions

Q. How should researchers design experiments to investigate the compound’s potential as a prodrug?

  • Hydrolysis kinetics : Simulate physiological conditions (pH 7.4, 37°C) and monitor propanoic acid release via HPLC .
  • Enzymatic activation : Incubate with esterases or liver microsomes to identify active metabolites .
  • In vivo PK/PD : Administer the prodrug in animal models and measure plasma concentration-time profiles using LC-MS/MS .

Q. What strategies mitigate analytical challenges in detecting trace impurities or degradation products?

  • High-resolution MS (HRMS) : Use Orbitrap or Q-TOF systems for precise mass identification of low-abundance species .
  • Derivatization : Enhance detectability of polar degradation products (e.g., via silylation for GC-MS) .
  • Method validation : Follow ICH Q2(R1) guidelines for LOD/LOQ determination and matrix effect evaluation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations .
  • CRISPR screening : Use gene-edited cell lines to confirm target specificity (e.g., knockouts of suspected receptors) .
  • Biophysical assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .

Q. What are the best practices for reconciling computational predictions with experimental data in structure-activity studies?

  • Iterative refinement : Adjust force field parameters (e.g., in AMBER or CHARMM) based on experimental NMR/IR data .
  • Validation cohorts : Test computational predictions in diverse chemical libraries (e.g., PubChem BioAssay data) .
  • Error analysis : Quantify deviations using metrics like RMSD (Root Mean Square Deviation) for molecular docking poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.